REACTION_CXSMILES
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[CH3:1][Si:2]1([CH3:12])[O:7][Si:6]([CH3:9])([CH3:8])[O:5][Si:4]([CH3:11])([CH3:10])[O:3]1.[C:13]([O:18][Si:19](C)([CH3:21])[CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:23]1(C)C=CC=CC=1>>[CH3:23][Si:2]([CH3:12])([CH3:1])[O:3][Si:4]([CH3:11])([CH3:10])[O:5][Si:6]([CH3:9])([CH3:8])[O:7][Si:19]([CH3:21])([CH3:20])[O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15]
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
|
Smiles
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C(C(=C)C)(=O)O[Si](C)(C)C
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Name
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|
Quantity
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2.5 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 7 h at room temperature the catalyst was filtered
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Duration
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7 h
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Type
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CUSTOM
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Details
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the solvent evaporated under reduced pressure
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Name
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|
Type
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product
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Smiles
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C[Si](O[Si](O[Si](O[Si](OC(C(=C)C)=O)(C)C)(C)C)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |